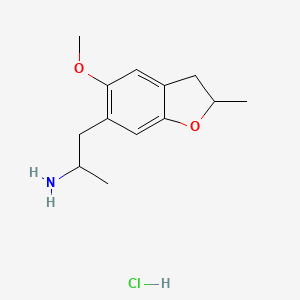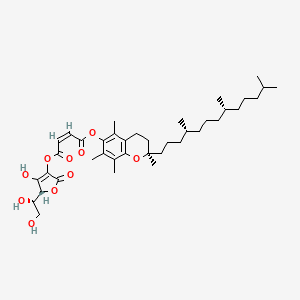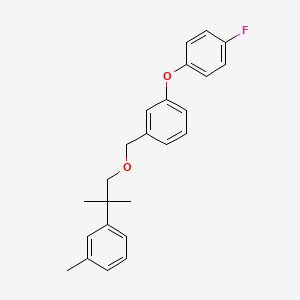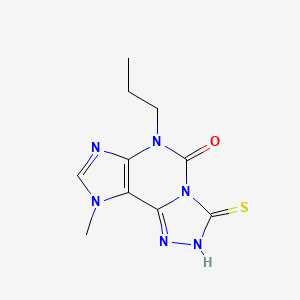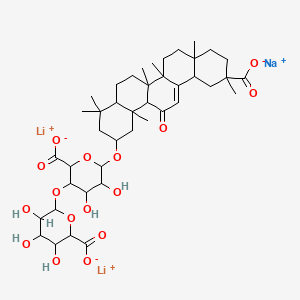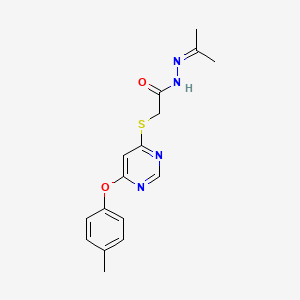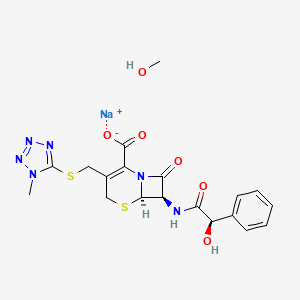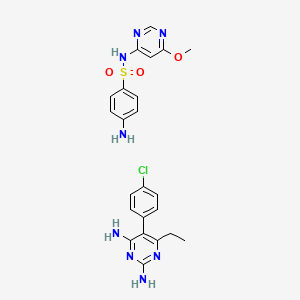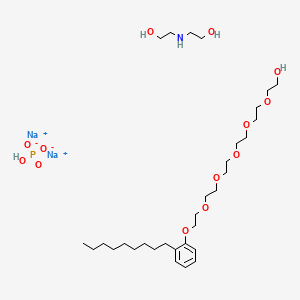
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate is a complex organic compound that combines the properties of nonylphenol ethoxylates, diethanolamine, and phosphate groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is particularly valued for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate typically involves the following steps:
Ethoxylation of Nonylphenol: Nonylphenol is reacted with ethylene oxide under controlled conditions to produce nonylphenol hexa(oxyethylene). This reaction is usually carried out in the presence of a catalyst such as potassium hydroxide.
Reaction with Diethanolamine: The nonylphenol hexa(oxyethylene) is then reacted with diethanolamine. This step involves heating the mixture to facilitate the formation of the desired product.
Phosphorylation: Finally, the product is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the composition and properties of the compound throughout the production process.
化学反应分析
Types of Reactions
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into its constituent components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted products with different functional groups.
Hydrolysis: Breakdown products including nonylphenol, ethylene glycol, diethanolamine, and phosphate.
科学研究应用
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用机制
The mechanism of action of Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic substances. This interaction facilitates the solubilization and dispersion of hydrophobic molecules in aqueous environments. The phosphate group enhances the compound’s ability to bind to various molecular targets, making it effective in a range of applications.
相似化合物的比较
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but lack the diethanolamine and phosphate groups.
Diethanolamine: Contains the diethanolamine moiety but lacks the nonylphenol and phosphate components.
Phosphate Esters: Contain the phosphate group but differ in the other functional groups attached.
Uniqueness
Di(nonylphenol hexa(oxyethylene))diethanolamine phosphate is unique due to its combination of nonylphenol ethoxylates, diethanolamine, and phosphate groups. This unique structure imparts enhanced surfactant properties, making it more effective in reducing surface tension and solubilizing hydrophobic substances compared to similar compounds.
属性
CAS 编号 |
66172-81-4 |
|---|---|
分子式 |
C31H60NNa2O13P |
分子量 |
731.8 g/mol |
IUPAC 名称 |
disodium;hydrogen phosphate;2-(2-hydroxyethylamino)ethanol;2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H48O7.C4H11NO2.2Na.H3O4P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28;6-3-1-5-2-4-7;;;1-5(2,3)4/h9-10,12-13,28H,2-8,11,14-25H2,1H3;5-7H,1-4H2;;;(H3,1,2,3,4)/q;;2*+1;/p-2 |
InChI 键 |
LTRYCBJOLNKAMC-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO.C(CO)NCCO.OP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


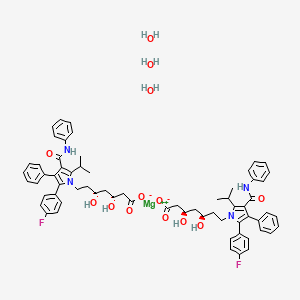
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

